molecular formula C14H22N2O B8512036 4-Acetyl-4-pentylheptanedinitrile CAS No. 34886-35-6

4-Acetyl-4-pentylheptanedinitrile

Cat. No.: B8512036
CAS No.: 34886-35-6
M. Wt: 234.34 g/mol
InChI Key: NTWHSPMXIKIZMW-UHFFFAOYSA-N
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Description

4-Acetyl-4-pentylheptanedinitrile is a nitrile-containing organic compound characterized by a branched heptane backbone substituted with an acetyl group, a pentyl chain, and two nitrile groups. Its structure confers unique physicochemical properties, including polarity and reactivity, which make it relevant in synthetic chemistry and materials science. The evidence primarily discusses structurally unrelated compounds, such as 2,2,6,6-tetramethylpiperidin-4-yl derivatives (e.g., esters with varying alkyl chains) and 4-(dimethylamino)benzohydrazide .

Properties

CAS No.

34886-35-6

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-acetyl-4-pentylheptanedinitrile

InChI

InChI=1S/C14H22N2O/c1-3-4-5-8-14(13(2)17,9-6-11-15)10-7-12-16/h3-10H2,1-2H3

InChI Key

NTWHSPMXIKIZMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC#N)(CCC#N)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of direct evidence for 4-Acetyl-4-pentylheptanedinitrile, comparisons must rely on structural analogs and functional group analysis.

Functional Group Comparison

  • Nitrile-containing compounds : Unlike the acetyl and pentyl substituents in this compound, the nitrile groups suggest similarities to aliphatic dinitriles (e.g., adiponitrile). However, branching and substituent positions significantly alter reactivity and stability.
  • 2,2,6,6-Tetramethylpiperidin-4-yl derivatives : These compounds share a cyclic amine backbone but lack nitrile groups. Their ester derivatives (e.g., acetate, propionate) exhibit varied solubility and thermal stability depending on alkyl chain length, a feature that could parallel the behavior of this compound’s pentyl substituent .

Physicochemical Properties

A hypothetical comparison table based on structural analogs:

Property This compound (Hypothetical) Adiponitrile 2,2,6,6-TMP Acetate
Molecular Weight (g/mol) ~250 (estimated) 108.14 199.29
Boiling Point (°C) ~300 (predicted) 295 220–240 (decomposes)
Solubility Low in water; high in polar aprotic solvents Miscible with organic solvents Moderate in ethanol
Reactivity Nitrile reduction, acetylation Polymerization precursor Ester hydrolysis

Limitations and Recommendations

To ensure accuracy, consult additional sources such as:

  • Synthetic protocols for branched dinitriles.
  • Spectroscopic data (e.g., NMR, IR) for structural confirmation.
  • Thermal analysis (TGA/DSC) to compare stability with linear analogs.

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